An In-Depth Technical Guide to 6-Bromobenzo[c]isoxazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Bromobenzo[c]isoxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 139557-44-1
Introduction
6-Bromobenzo[c]isoxazole, also known as 6-bromo-2,1-benzoxazole, is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2][3] Its rigid bicyclic structure, composed of a benzene ring fused to an isoxazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. The isoxazole moiety itself is a key pharmacophore found in a variety of biologically active compounds, contributing to a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a bromine atom at the 6-position offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a broad chemical space in the pursuit of new drug candidates.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-Bromobenzo[c]isoxazole, with a focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Bromobenzo[c]isoxazole is essential for its effective use in synthetic chemistry and drug design. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 139557-44-1 | [4] |
| Molecular Formula | C₇H₄BrNO | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | [5] |
| Boiling Point | 276.1 ± 13.0 °C (Predicted) | [5] |
| Density | 1.710 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -3.34 ± 0.30 (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Synthesis of 6-Bromobenzo[c]isoxazole
The synthesis of the benzo[c]isoxazole core generally involves the cyclization of an appropriately substituted benzene precursor. A promising and established method for the synthesis of benzo[c]isoxazoles is the thermocyclization of 2-azidobenzaldehydes or 2-azidobenzophenones.[6][7] This approach offers a direct route to the bicyclic ring system through the formation of a nitrene intermediate followed by intramolecular cyclization.
Part 1: Synthesis of 4-Bromo-2-azidobenzaldehyde
The precursor, 4-bromo-2-azidobenzaldehyde, can be synthesized from commercially available 4-bromo-2-fluorobenzaldehyde. The process involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an azide group.
Experimental Protocol:
-
Dissolution: Dissolve 4-bromo-2-fluorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Azide Addition: Add sodium azide (NaN₃, 1.1-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-bromo-2-azidobenzaldehyde.
Part 2: Thermocyclization to 6-Bromobenzo[c]isoxazole
The final step involves the thermal decomposition of the azide to form a nitrene, which then undergoes an intramolecular cyclization to form the benzo[c]isoxazole ring system.[8]
Experimental Protocol:
-
Dissolution: Dissolve the purified 4-bromo-2-azidobenzaldehyde (1 equivalent) in a high-boiling point, inert solvent such as o-xylene or diphenyl ether.
-
Thermolysis: Heat the solution to reflux (typically 140-180 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is usually accompanied by the evolution of nitrogen gas.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude 6-Bromobenzo[c]isoxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Proposed synthetic route to 6-Bromobenzo[c]isoxazole.
Spectroscopic Characterization
Accurate characterization of 6-Bromobenzo[c]isoxazole is crucial for confirming its identity and purity. While a complete set of publicly available spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromine atom and the fused isoxazole ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical range of 110-160 ppm.[9][10] The carbon bearing the bromine atom will be shifted, and the carbons of the isoxazole ring will have characteristic chemical shifts.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).[11][12] Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the isoxazole ring.[13]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and isoxazole rings (in the 1400-1600 cm⁻¹ region), and C-O stretching.[14][15][16]
Reactivity and Chemical Logic
The chemical reactivity of 6-Bromobenzo[c]isoxazole is dictated by the electronic properties of the benzisoxazole ring system and the presence of the bromine substituent.
-
Electrophilic Aromatic Substitution: The benzo[c]isoxazole ring is generally susceptible to electrophilic attack, although the fused isoxazole ring can influence the regioselectivity.
-
Nucleophilic Aromatic Substitution: The bromine atom on the benzene ring can be displaced by strong nucleophiles under certain conditions, providing a route to further functionalized derivatives.
-
Cross-Coupling Reactions: The C-Br bond is a valuable site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 6-position, which is a key strategy in drug discovery for modulating the biological activity and pharmacokinetic properties of a lead compound.[2]
Caption: Reactivity pathways of 6-Bromobenzo[c]isoxazole.
Applications in Drug Discovery
The benzo[c]isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The incorporation of this moiety into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2] 6-Bromobenzo[c]isoxazole serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
-
Anticancer Agents: Isoxazole derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[1][17]
-
Antimicrobial Agents: The isoxazole ring is present in several antibacterial and antifungal drugs.[1][2]
-
Anti-inflammatory Drugs: Certain isoxazole-containing compounds exhibit anti-inflammatory properties.[1]
-
Neuroprotective Agents: Research has explored the potential of isoxazole derivatives in the treatment of neurodegenerative diseases.[1]
The bromine atom at the 6-position is particularly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies. By systematically modifying this position, researchers can fine-tune the biological activity of the parent molecule.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
6-Bromobenzo[c]isoxazole is a valuable heterocyclic building block with significant potential in drug discovery and development. Its versatile reactivity, particularly at the bromine-substituted position, allows for the synthesis of a wide array of derivatives for biological screening. The inherent biological activity of the isoxazole core, combined with the ability to fine-tune its properties through chemical modification, makes 6-Bromobenzo[c]isoxazole a compound of considerable interest to researchers in the pharmaceutical sciences. Further investigation into its synthesis, reactivity, and biological applications is warranted to fully explore its therapeutic potential.
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